Cas no 1001899-07-5 ([(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1001899-07-5x500.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-26688085
- [(1-cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate
- Z16243535
- AKOS033477594
- 1001899-07-5
- [(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate
-
- インチ: 1S/C18H18N2O4/c1-12-13-6-2-3-7-14(13)24-16(12)17(22)23-10-15(21)20-18(11-19)8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,21)
- InChIKey: CNVCLJMOKHUALY-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C(C)C2C=CC=CC=2O1)=O)CC(NC1(C#N)CCCC1)=O
計算された属性
- せいみつぶんしりょう: 326.12665706g/mol
- どういたいしつりょう: 326.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688085-0.05g |
[(1-cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate |
1001899-07-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylateに関する追加情報
Comprehensive Analysis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate (CAS No. 1001899-07-5)
The compound [(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate (CAS No. 1001899-07-5) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a benzofuran core and a cyanocyclopentyl moiety, makes it a subject of interest for scientists exploring novel bioactive compounds. The presence of both carbamoyl and carboxylate functional groups further enhances its versatility in chemical synthesis and drug design.
Recent trends in the scientific community highlight a growing demand for heterocyclic compounds like benzofuran derivatives, which are widely studied for their pharmacological properties. Researchers are particularly interested in how [(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate interacts with biological targets, given its potential applications in enzyme inhibition and receptor modulation. This aligns with the broader search queries related to drug discovery and small molecule therapeutics, which dominate academic and industrial research discussions.
From a synthetic chemistry perspective, the cyanocyclopentyl group in this compound offers a strategic handle for further derivatization, enabling the creation of diverse analogs. This is particularly relevant in the context of structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry. The 3-methyl-1-benzofuran-2-carboxylate segment, on the other hand, is often associated with fluorescence properties, making the compound a candidate for molecular probes and imaging agents—areas gaining traction in biomedical research.
Environmental and green chemistry considerations are also pivotal when discussing [(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate. With increasing scrutiny on sustainable synthesis methods, researchers are exploring eco-friendly routes to produce such complex molecules. This resonates with search engine queries about biodegradable chemicals and low-toxicity intermediates, reflecting a shift toward environmentally conscious science.
In summary, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate (CAS No. 1001899-07-5) represents a multifaceted compound with applications spanning drug development, material science, and biotechnology. Its structural features and functional groups make it a valuable building block for future innovations, addressing both scientific curiosity and industrial needs.
1001899-07-5 ([(1-Cyanocyclopentyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate) 関連製品
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)
- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)
- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 26106-63-8(Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)



